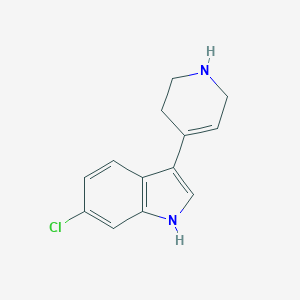

6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Description

Properties

IUPAC Name |

6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGWEDRPBNHZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=C2C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434939 | |

| Record name | 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180160-77-4 | |

| Record name | 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole" synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Introduction: Strategic Importance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Specifically, derivatives of 3-(tetrahydropyridin-4-yl)-1H-indole are of significant interest due to their interaction with various biological targets. The target molecule of this guide, this compound, combines the electron-withdrawing nature of a chlorine atom at the C6 position with the versatile tetrahydropyridine moiety at the pharmacologically crucial C3 position. This substitution pattern is found in compounds explored for their potent activity as, for example, 5-HT6 receptor agonists.[2]

This guide provides a comprehensive analysis of the viable synthetic pathways to this target, focusing on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of strategic choices for researchers in drug discovery and development.

Retrosynthetic Analysis: Devising the Synthetic Blueprint

A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Caption: Retrosynthetic analysis of the target molecule.

-

Pathway 1 (Convergent): Fischer Indole Synthesis. This is arguably the most powerful and direct approach. It involves disconnecting the indole ring itself, leading back to (4-chlorophenyl)hydrazine and a suitable ketone, in this case, an N-protected 4-piperidone. This strategy constructs the core bicyclic system and installs the C3 substituent simultaneously.

-

Pathway 2 (Linear): Post-Functionalization of 6-Chloroindole. This strategy starts with the pre-formed 6-chloroindole core and subsequently introduces the tetrahydropyridine moiety at the C3 position. This requires a reliable method for C3-alkenylation of the indole ring.

Pathway 1: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, remains a cornerstone for constructing indole rings.[1][3] It proceeds via the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[4] For this target, the reaction between (4-chlorophenyl)hydrazine and N-Boc-4-piperidone is the key transformation.

Mechanism and Rationale

The reaction's driving force is the formation of the energetically favorable aromatic indole ring.[4] The mechanism involves several key steps, each influencing the reaction's outcome:

-

Hydrazone Formation: The amine of the hydrazine performs a nucleophilic attack on the ketone carbonyl, followed by dehydration to form the N-Boc-4-piperidone-(4-chlorophenyl)hydrazone. This step is typically reversible and driven forward by removal of water.

-

Tautomerization: The hydrazone tautomerizes to its enehydrazine form, which is crucial for the subsequent rearrangement.

-

[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enehydrazine undergoes a concerted[5][5]-sigmatropic rearrangement (a variant of the Claisen rearrangement), which breaks the N-N bond and forms a new C-C bond at the ortho position of the aromatic ring.[3]

-

Cyclization & Aromatization: The resulting intermediate undergoes intramolecular cyclization (an electrophilic aromatic substitution-type step) and subsequent elimination of ammonia to yield the final aromatic indole product.[4]

Caption: Key mechanistic stages of the Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Purpose | Notes |

| (4-chlorophenyl)hydrazine HCl | 179.04 | Indole Precursor | Commercially available. |

| N-Boc-4-piperidone | 199.25 | Ketone Component | Commercially available. |

| Polyphosphoric Acid (PPA) | - | Acid Catalyst/Solvent | Highly viscous. Handle with care. Eaton's reagent (P₂O₅ in MsOH) is a less viscous alternative. |

| Ethyl Acetate (EtOAc) | 88.11 | Extraction Solvent | |

| Saturated NaHCO₃ (aq) | - | Neutralization | |

| Brine | - | Washing | |

| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) and N-Boc-4-piperidone (1.05 eq).

-

Catalyst Addition: Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazine) to the flask. The mixture will be highly viscous.

-

Causality Note: PPA serves as both the acidic catalyst and the solvent, ensuring a high concentration of reactants and promoting the necessary protonation and dehydration steps.[4] Its high viscosity can present mixing challenges, requiring robust mechanical stirring at larger scales.

-

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 2-4 hours.

-

Quenching: Allow the mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice in a large beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization: Slowly neutralize the acidic aqueous slurry by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Be cautious as CO₂ evolution can cause foaming.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-Boc protected product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization (e.g., from ethanol/water) to yield the pure N-Boc-6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

-

Deprotection (Optional): If the final target requires a free secondary amine on the pyridine ring, the Boc group can be removed by treating the purified intermediate with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

Pathway 2: Post-Functionalization of 6-Chloroindole

This linear approach begins with the commercially available 6-chloroindole scaffold. The key challenge is the regioselective introduction of the tetrahydropyridine precursor at the C3 position. The indole ring is electron-rich and susceptible to electrophilic attack, with the C3 position being the most nucleophilic.[6]

Strategy: Acid-Catalyzed Condensation and Dehydration

A common method for C3-functionalization involves the direct condensation of the indole with a ketone.[7]

-

Condensation: 6-Chloroindole reacts with N-Boc-4-piperidone under acidic conditions (e.g., HCl or H₂SO₄ in a protic solvent like ethanol or acetic acid). The indole C3 acts as a nucleophile, attacking the protonated carbonyl of the piperidone.

-

Dehydration: The resulting tertiary alcohol intermediate is unstable and readily dehydrates under the acidic and/or thermal conditions to form the C=C double bond, yielding the desired product.

Caption: Workflow for the C3-functionalization pathway.

Protocol Considerations

While seemingly straightforward, this pathway can present challenges:

-

Dimerization/Polymerization: Indoles can be unstable in strong acid, leading to the formation of dimeric or polymeric side products. Careful control of temperature and acid concentration is critical.

-

Equilibrium: The initial condensation step is often reversible. Conditions must favor the dehydrated product.

-

Yields: Yields can be variable compared to the more robust Fischer synthesis.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1: Fischer Indole Synthesis | Pathway 2: C3-Functionalization | Rationale & Justification |

| Convergence | High (Convergent) | Low (Linear) | The Fischer synthesis assembles the complex core from two simpler fragments in one key step, which is generally more efficient. |

| Atom Economy | Good | Moderate | The Fischer synthesis eliminates ammonia and water. The condensation pathway eliminates only water but may have lower yields. |

| Robustness & Yield | Generally robust and high-yielding. | Can be sensitive to conditions; yields may be lower. | The intramolecular nature of the final steps in the Fischer synthesis is often highly favorable. |

| Starting Materials | Requires substituted hydrazine, which may need to be synthesized. | Starts with a commercially available indole. | Availability and cost of 6-chloroindole vs. 4-chlorophenylhydrazine can be a deciding factor. |

| Potential Issues | Handling viscous PPA; regioselectivity with unsymmetrical ketones (not an issue here). | Indole degradation in strong acid; formation of byproducts. | The Fischer synthesis is often more predictable and scalable for this specific substitution pattern. |

Characterization and Quality Control

Confirmation of the final product's identity and purity is essential. The following techniques are standard:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the indole N-H proton (a broad singlet), aromatic protons on the chlorinated benzene ring, vinyl proton on the tetrahydropyridine ring, and aliphatic protons of the piperidine moiety.

-

¹³C NMR will confirm the number of unique carbon atoms and their chemical environment.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature, showing M+ and M+2 peaks.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

References

- The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide. Benchchem.

- Synthesis of indoles. Organic Chemistry Portal.

- Synthesis of 3-Substituted Indoles. Tokyo Chemical Industry (India) Pvt. Ltd..

- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.

- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str

- Fischer indole synthesis. Grokipedia.

- Fischer Indole Synthesis.

- Fischer indole synthesis. Wikipedia.

- physical and chemical properties of 6-Chloroindole. Benchchem.

- 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis of 3-Substituted Indoles | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

This guide provides a comprehensive technical overview of the putative mechanism of action for the novel compound 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. Synthesizing data from structurally related molecules, this document outlines a hypothesized pharmacological profile and presents a suite of robust experimental protocols to rigorously validate this profile. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting the central nervous system.

Introduction: The Privileged Indole Scaffold in Neuropharmacology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its structural versatility allows for interactions with a multitude of biological targets, particularly within the central nervous system. The specific substructure, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, has been identified as a potent pharmacophore for serotonin (5-HT) and dopamine (D) receptors.[3][4] Modifications to this core, such as halogenation, can significantly modulate receptor affinity and functional activity, leading to compounds with tailored pharmacological profiles.

The subject of this guide, this compound, is a distinct analog within this chemical class. While direct studies on this specific molecule are not extensively published, the known activities of its close relatives allow for the formulation of a strong hypothesis regarding its mechanism of action. For instance, a similar compound, 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, has been identified as a potent 5-HT6 receptor agonist.[5] Furthermore, other 5-chloro-indole derivatives have demonstrated multifunctional properties, including partial agonism at the dopamine D2 receptor (D2R), antagonism at the 5-HT6 receptor, and inhibition of the serotonin transporter (SERT).[6][7] Based on this body of evidence, it is hypothesized that this compound is a multi-target ligand with a primary affinity for serotonergic and dopaminergic receptors.

Hypothesized Mechanism of Action: A Multi-Target Ligand

We postulate that this compound functions as a multi-target ligand, primarily interacting with the following receptors and transporters:

-

Serotonin 5-HT6 Receptor (5-HT6R): High affinity, likely as an antagonist or partial agonist.

-

Dopamine D2 Receptor (D2R): Moderate to high affinity, potentially as a partial agonist.

-

Serotonin Transporter (SERT): Potential for inhibitory activity.

-

Other Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7): Possible secondary affinities that contribute to its overall pharmacological profile.

The 6-chloro substitution on the indole ring is expected to influence the electronic properties of the molecule, thereby modulating its binding affinity and functional activity at these targets compared to its 5-chloro or non-halogenated counterparts.

Visualizing the Hypothesized Signaling Pathways

The following diagram illustrates the potential interactions of this compound with its primary targets and their downstream signaling consequences.

Caption: A tiered approach to elucidating the mechanism of action.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses a multi-target mechanism of action centered on key serotonergic and dopaminergic targets. The proposed experimental workflow provides a clear and robust path to definitively characterize its pharmacological profile. Successful validation of this profile would position this compound as a promising lead for the development of novel therapeutics for complex neuropsychiatric disorders where modulation of multiple signaling pathways is desirable. Future in vivo studies in relevant animal models of psychosis, depression, and cognitive impairment will be crucial to translate these in vitro findings into potential therapeutic applications.

References

- 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. (n.d.). National Center for Biotechnology Information.

-

Bucki, A., Marcinkowska, M., Śniecikowska, J., Więckowski, K., Pawłowski, M., Głuch-Lutwin, M., Gryboś, A., Siwek, A., Pytka, K., Jastrzębska-Więsek, M., Partyka, A., Wesołowska, A., Mierzejewski, P., & Kołaczkowski, M. (2017). Novel 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-Based Multifunctional Ligands with Antipsychotic-Like, Mood-Modulating, and Procognitive Activity. Journal of Medicinal Chemistry, 60(17), 7300–7317. [Link]

- ChEMBL. (n.d.). Novel 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-Based Multifunctional Ligands with Antipsychotic-Like, Mood-Modulating, and Procognitive...

-

Cieślik, P., Kaczor, A. A., Godyń, J., Malawska, B., & Siwek, A. (2020). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 25(20), 4785. [Link]

- National Center for Biotechnology Information. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction.

- National Center for Biotechnology Information. (2017). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications.

-

Perrone, R., Berardi, F., Leopoldo, M., & Lacivita, E. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 14(3), 232. [Link]

- Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists.

Sources

- 1. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-Based Multifunctional Ligands with Antipsychotic-Like, Mood-Modulating, and Procognitive Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Document: Novel 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-Based Multifunctional Ligands with Antipsychotic-Like, Mood-Modulating, and Procognitive... - ChEMBL [ebi.ac.uk]

An In-Depth Technical Guide to the Biological Activity of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

This guide provides a comprehensive technical overview of the synthesis, predicted biological activity, and therapeutic potential of the novel compound, 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for central nervous system (CNS) disorders.

Executive Summary

This compound is a heterocyclic compound featuring a chlorinated indole nucleus linked to a tetrahydropyridine moiety. While direct and extensive biological data for this specific molecule is emerging, its structural components strongly suggest its role as a modulator of monoamine neurotransmitter systems. Analysis of closely related analogs, particularly those disclosed in patent literature, indicates a high probability of this compound acting as a potent serotonin reuptake inhibitor. The strategic incorporation of a chlorine atom at the 6-position of the indole ring is a well-established medicinal chemistry approach to fine-tune the pharmacokinetic and pharmacodynamic properties of indole-based ligands. This guide will delve into the rationale behind its design, its synthesis, its likely mechanism of action, and its potential applications in neuropharmacology.

Introduction: The Rationale for Design

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the endogenous neurotransmitter serotonin (5-hydroxytryptamine). The 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole core, in particular, has been extensively explored for its ability to interact with key proteins in the CNS, most notably serotonin and dopamine receptors and transporters.

The addition of a chloro group at the 6-position of the indole ring is a deliberate modification aimed at enhancing the molecule's drug-like properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. In the context of CNS drug discovery, such modifications are critical for optimizing blood-brain barrier penetration and overall efficacy.

Physicochemical Properties and Synthesis

A foundational understanding of the molecule's physical and chemical characteristics is paramount for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃ClN₂ | |

| Molecular Weight | 232.71 g/mol | |

| CAS Number | 175692-06-5 | [1] |

The synthesis of this compound can be achieved through a multi-step process, typically starting from 6-chloroindole. A common synthetic route involves the condensation of 6-chloroindole with a protected 4-piperidone derivative, followed by dehydration and deprotection.

Representative Synthetic Workflow:

Caption: Proposed mechanism of action at the serotonergic synapse.

Potential for Multi-Target Activity

While SERT inhibition is the most probable primary activity, the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold is also known to interact with other monoamine receptors. Research on analogous compounds has revealed affinities for dopamine D2 receptors and various serotonin receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT6. This raises the possibility of this compound being a multi-target ligand, which could offer a more nuanced therapeutic profile compared to highly selective agents.

Potential Therapeutic Applications

Given its predicted activity as a serotonin reuptake inhibitor, this compound holds potential for the treatment of a range of neurological and psychiatric disorders.

-

Depressive Disorders: The primary indication for SERT inhibitors is major depressive disorder. By increasing synaptic serotonin levels, this compound could alleviate the symptoms of depression.

-

Anxiety Disorders: Serotonin plays a crucial role in the regulation of mood and anxiety. SERT inhibitors are effective in the treatment of generalized anxiety disorder, panic disorder, and social anxiety disorder.

-

Obsessive-Compulsive Disorder (OCD): The serotonergic system is strongly implicated in the pathophysiology of OCD, and SERT inhibitors are a first-line treatment.

-

Other Potential Applications: Depending on its broader receptor-binding profile, this compound could also be investigated for its utility in treating post-traumatic stress disorder (PTSD), eating disorders, and certain types of chronic pain.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a series of in vitro and in vivo assays are recommended.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of the compound for SERT, DAT, NET, and a panel of serotonin and dopamine receptors.

Methodology:

-

Prepare cell membrane homogenates expressing the target protein (e.g., HEK293 cells transfected with human SERT).

-

Incubate the membrane homogenates with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To determine the functional activity (e.g., inhibition of uptake, agonism, antagonism) of the compound at its primary targets.

Methodology (for SERT Inhibition):

-

Culture cells expressing SERT (e.g., HEK293-hSERT cells).

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Add [³H]serotonin to the cells and incubate for a short period.

-

Wash the cells to remove extracellular [³H]serotonin.

-

Lyse the cells and measure the intracellular radioactivity.

-

Determine the IC₅₀ for the inhibition of serotonin uptake.

In Vivo Behavioral Models

Objective: To assess the in vivo efficacy of the compound in animal models of depression and anxiety.

Methodology (Forced Swim Test in Mice):

-

Administer the test compound or vehicle to mice via an appropriate route (e.g., intraperitoneal injection).

-

After a specified pre-treatment time, place each mouse in a cylinder of water from which it cannot escape.

-

Record the duration of immobility during the last few minutes of the test.

-

A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

Future Research Directions

The full therapeutic potential of this compound can only be realized through a systematic and thorough investigation of its pharmacological profile. Key areas for future research include:

-

Comprehensive Pharmacokinetic Profiling: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for its development as a drug candidate.

-

Off-Target Liability Screening: A broad screen against a panel of receptors, ion channels, and enzymes is necessary to identify any potential for adverse effects.

-

In Vivo Efficacy in a Broader Range of Models: Evaluating the compound in more sophisticated animal models of CNS disorders will provide a more nuanced understanding of its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications at various positions of the indole and tetrahydropyridine rings will help to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a promising new chemical entity designed to modulate serotonergic neurotransmission. Based on strong evidence from closely related analogs, it is predicted to be a potent inhibitor of the serotonin transporter. This activity suggests its potential as a therapeutic agent for a variety of psychiatric and neurological disorders, including depression and anxiety. Further empirical validation through rigorous in vitro and in vivo studies is warranted to fully characterize its biological activity and to explore its potential as a next-generation CNS drug.

References

- EP0812826A1 - 1H-indole and benzo(b)thiophene derivatives with 4-(1,2,3,6-tetra:hydro:pyridinyl)

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC. [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC - PubMed Central. [Link]

-

An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC - PubMed Central. [Link]

-

Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed. [Link]

-

One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents - PubMed. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. [Link]

-

Synthesis, Characterization and Biological Aspects of Novel Indole Derivatives. [Link]

-

Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC - PubMed Central. [Link]

-

Synthesis and Biological evaluation of 4-(4-(Di-(1H-indol-3-yl)methyl)phenoxy)-2-chloroquinolines - ResearchGate. [Link]

-

Indole Alkaloids and Semisynthetic Indole Derivatives as Multifunctional Scaffolds Aiming the Inhibition of Enzymes Related to Neurodegenerative Diseases--A Focus on Psychotria L. Genus - PubMed. [Link]

-

Synthesis and biological evaluation of (−)-kunstleramide and its derivatives - MedChemComm (RSC Publishing). [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES - World Journal of Pharmaceutical and Medical Research. [Link]

-

and D2-Dopamine A - NIH Public Access. [Link]

-

(+/-)-6-Chloro-PB hydrobromide, High Purity D1 Dopamine Receptor Agonist at Best Price. [Link]

-

(R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - NCBI. [Link]

-

Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - eScholarship.org. [Link]

-

Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC - NIH. [Link]

-

Serotonin (Compound) - Exposome-Explorer - IARC. [Link]

Sources

Spectroscopic Elucidation of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and foundational spectroscopic principles to present a predictive but thorough interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel indole derivatives.

Introduction: Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities.[1] Halogenated indoles, in particular, have garnered attention for their potential as therapeutic agents. The title compound, this compound, combines the indole nucleus with a tetrahydropyridine moiety, a structural motif also prevalent in neuroactive compounds. Analogs such as 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole have been identified as potent 5-HT6 receptor agonists, highlighting the potential of this chemical class in the development of treatments for central nervous system disorders.[2]

Accurate structural elucidation is the bedrock of drug discovery. This guide provides the foundational spectroscopic knowledge necessary for the unambiguous identification and characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Experimental Protocol: High-Resolution Mass Spectrometry

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended for the analysis of this compound.[3]

-

Sample Preparation: Dissolve the purified compound in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 µg/mL.[3]

-

Instrument Parameters:

-

Ionization Mode: Positive ion mode (ESI+) is expected to be optimal for this compound due to the presence of basic nitrogen atoms, which are readily protonated.

-

Scan Range: Acquire data over a mass-to-charge (m/z) range of 100-500 to ensure capture of the molecular ion and potential fragments.

-

Collision Energy (for MS/MS): For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) using a range of collision energies to obtain a comprehensive fragmentation pattern.

-

Data Interpretation

The expected mass spectrometric data for this compound is summarized in the table below.

| Parameter | Predicted Value | Source(s) |

| Molecular Formula | C₁₃H₁₃ClN₂ | [4] |

| Molecular Weight | 232.71 g/mol | |

| Monoisotopic Mass | 232.0767 Da | |

| Expected [M+H]⁺ | 233.0845 Da |

The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2] peak approximately one-third the intensity of the [M] peak. High-resolution mass spectrometry will allow for the confirmation of the elemental composition through the accurate mass measurement of the molecular ion.

Fragmentation of the [M+H]⁺ ion is anticipated to involve characteristic losses from the tetrahydropyridine ring and cleavage of the bond between the indole and tetrahydropyridine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for the complete structural assignment of this compound.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is recommended for optimal resolution and sensitivity.[3]

-

Experiments:

-

¹H NMR: Provides information on the number, connectivity, and chemical environment of protons.

-

¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which allows for the unambiguous assignment of all signals.

-

¹H NMR Data Interpretation (Predicted)

The predicted ¹H NMR chemical shifts for this compound are presented below. These predictions are based on the analysis of the parent 6-chloroindole and general principles of NMR spectroscopy.[5]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Indole NH | 8.1 - 8.3 | broad singlet | 1H |

| H-7 | 7.6 - 7.7 | doublet | 1H |

| H-5 | 7.4 - 7.5 | doublet | 1H |

| H-2 | 7.2 - 7.3 | singlet | 1H |

| H-4 | 7.1 - 7.2 | doublet of doublets | 1H |

| Tetrahydropyridine Vinyl H | 5.8 - 6.0 | broad multiplet | 1H |

| Tetrahydropyridine Allylic CH₂ | 3.5 - 3.7 | multiplet | 2H |

| Tetrahydropyridine CH₂ (adjacent to N) | 3.2 - 3.4 | multiplet | 2H |

| Tetrahydropyridine Allylic CH₂ | 2.6 - 2.8 | multiplet | 2H |

| Tetrahydropyridine NH | 1.8 - 2.2 | broad singlet | 1H |

-

Causality: The electron-withdrawing effect of the chlorine atom at the 6-position will deshield the aromatic protons of the indole ring, shifting them downfield. The indole NH proton is typically observed as a broad singlet at a high chemical shift. The protons on the tetrahydropyridine ring will exhibit complex splitting patterns due to their various couplings.

¹³C NMR Data Interpretation (Predicted)

The predicted ¹³C NMR chemical shifts are based on data for 6-chloroindole and the tetrahydropyridine moiety.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C-7a | 137 - 138 |

| C-3a | 128 - 129 |

| C-6 | 127 - 128 |

| C-5 | 122 - 123 |

| C-2 | 121 - 122 |

| C-4 | 120 - 121 |

| C-3 | 115 - 116 |

| C-7 | 111 - 112 |

| Tetrahydropyridine Quaternary C | 130 - 132 |

| Tetrahydropyridine Vinyl C | 120 - 122 |

| Tetrahydropyridine C (adjacent to N) | 45 - 50 |

| Tetrahydropyridine Allylic C | 28 - 32 |

-

Causality: The chemical shifts of the indole carbons are influenced by the electronegativity of the nitrogen and chlorine atoms. The carbons of the tetrahydropyridine ring will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation

The expected key IR absorption bands for this compound are summarized below.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Source(s) |

| N-H Stretch (Indole & Tetrahydropyridine) | 3400 - 3200 | [5] |

| C-H Stretch (Aromatic) | 3100 - 3000 | [6] |

| C-H Stretch (Aliphatic) | 3000 - 2850 | [6] |

| C=C Stretch (Aromatic & Alkene) | 1650 - 1450 | [5] |

| C-N Stretch | 1350 - 1000 | |

| C-Cl Stretch | 800 - 600 | [6] |

-

Causality: The N-H stretching vibrations of the indole and tetrahydropyridine moieties are expected to appear as a broad band in the high-frequency region. The aromatic and aliphatic C-H stretches will be distinguishable. The C=C stretching vibrations of the aromatic and alkene groups will appear in the fingerprint region, along with the C-N and C-Cl stretches.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive framework for the characterization of this and similar indole derivatives is established. The provided protocols and interpretations serve as a valuable resource for scientists in the field of medicinal chemistry, aiding in the efficient and accurate elucidation of novel compounds.

References

- BenchChem. (2025). A Methodological Guide to the Spectroscopic Analysis of Indole Alkaloids: A Case Study Approach for 10-Hydroxy-16-epiaffinine.

- MDPI. (2025).

- Scholarly Publications Leiden University. (2013).

- PubMed. (2012). Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry.

- Research Journal of Pharmacognosy. (2022).

- BenchChem. (2025). Physical and chemical properties of 6-Chloroindole.

- Royal Society of Chemistry. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II)

- PubMed. (n.d.). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists.

- ChemicalBook. (n.d.). 6-CHLORO-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE.

- KGROUP. (n.d.).

- ChemSynthesis. (2025). 6-chloro-2-phenyl-1H-indole.

- BenchChem. (2025). An In-depth Technical Guide to 6-Chloroindole: Properties, Synthesis, and Biological Significance.

- Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones.

- National Center for Biotechnology Information. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL.

-

MDPI. (n.d.). 4,7-Bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-[1][3][7]thiadiazolo[3,4-c]pyridine.

- PubChem. (n.d.). 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

- ResearchGate. (2010). Infrared and electronic spectroscopy of p-C6H4Cl2+-L-n clusters with L = Ar, N-2, H2O, and p-C6H4Cl2.

- Arkat USA. (2010). 1,2-Bis(phenylsulfonyl)

- PubChemLite. (n.d.). 6-chloro-3-methyl-1h-indole (C9H8ClN).

- PubChemLite. (n.d.). 3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-indole (C13H14N2).

- National Institutes of Health. (2015). Crystal structure of 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline.

- Harrick Scientific Products Inc. (n.d.).

Sources

- 1. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 2. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C13H13FN2 | CID 11053072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Disclaimer: The compound 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a niche molecule with limited characterization in peer-reviewed literature.[1] This guide, therefore, leverages established principles of organic chemistry and extrapolates data from structurally analogous compounds to provide a predictive yet comprehensive technical overview for research and development professionals. All proposed protocols and predicted data should be treated as hypothetical and validated experimentally.

Executive Summary & Structural Overview

This compound is a heterocyclic compound featuring a chlorinated indole core linked at its 3-position to a tetrahydropyridine ring. The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[2][3][4] The introduction of a chlorine atom at the 6-position and a tetrahydropyridine substituent significantly modulates the molecule's electronic and steric properties, suggesting potential for unique pharmacological activity. This guide provides a detailed exploration of its predicted chemical properties, a plausible synthetic route, and a discussion of its potential applications.

Molecular Structure:

Caption: Structure of this compound.

Proposed Synthetic Pathway: A Modified Fischer Indole Synthesis

The synthesis of 3-substituted indoles is a cornerstone of organic chemistry.[5][6] The Fischer indole synthesis, a robust and versatile method, is highly applicable here.[7][8][9][10] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[8][9] For our target molecule, the key precursors are (4-chlorophenyl)hydrazine and N-Boc-4-piperidone. The Boc (tert-butoxycarbonyl) group serves as a crucial protecting group for the piperidine nitrogen, preventing unwanted side reactions and facilitating purification.

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

(4-chlorophenyl)hydrazine hydrochloride

-

N-(tert-Butoxycarbonyl)-4-piperidone (CAS: 79099-07-3)[11][12]

-

Ethanol (absolute)

-

Polyphosphoric acid (PPA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Step 1: Synthesis of tert-butyl 4-(2-(4-chlorophenyl)hydrazono)piperidine-1-carboxylate

-

To a solution of (4-chlorophenyl)hydrazine hydrochloride (1.1 eq) in absolute ethanol, add sodium acetate (1.2 eq) and stir for 15 minutes at room temperature.

-

Add a solution of N-Boc-4-piperidone (1.0 eq) in ethanol dropwise to the mixture.[13]

-

Heat the reaction mixture to reflux for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate, wash with water and brine, then dry over anhydrous magnesium sulfate.

-

Purify the crude product by flash column chromatography to yield the hydrazone intermediate.

Step 2: Fischer Indolization

-

Add the purified hydrazone intermediate (1.0 eq) to polyphosphoric acid (10 eq by weight) at 80°C with vigorous mechanical stirring.

-

Increase the temperature to 120°C and maintain for 2 hours. The reaction is typically exothermic and the color will darken.

-

Cool the reaction mixture to approximately 60°C and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until pH > 8.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude Boc-protected indole.

-

Purify by column chromatography.

Step 3: N-Boc Deprotection

-

Dissolve the purified Boc-protected indole (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete consumption of the starting material.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution until effervescence ceases.

-

Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization or final column chromatography.

Predicted Physicochemical & Spectroscopic Properties

The properties of a molecule are dictated by its structure. The presence of the electron-withdrawing chlorine atom, the basic nitrogen of the tetrahydropyridine, and the acidic indole N-H proton define the character of this compound.

Physicochemical Data

| Property | Predicted Value / Observation | Rationale & References |

| Molecular Formula | C₁₃H₁₃ClN₂ | Derived from structure. |

| Molecular Weight | 232.71 g/mol | Sum of atomic weights. |

| Appearance | Off-white to light brown solid | Typical for indole derivatives.[14] |

| Melting Point | 160-180 °C (estimate) | Higher than 6-chloroindole (87-90°C) due to increased molecular weight and potential for H-bonding.[14][15] |

| Solubility | Soluble in DMSO, DMF, Methanol. Sparingly soluble in water. | The polar N-H groups confer solubility in polar organic solvents. Low aqueous solubility is expected for such a scaffold. |

| pKa (Indole N-H) | ~16-17 | Typical for the indole N-H proton. |

| pKa (Tetrahydropyridine N-H) | ~8-9 (for the protonated amine) | Similar to other secondary amines in a cyclic system. |

| XLogP3-AA | ~2.5-3.5 (estimate) | Calculated based on the lipophilicity of the chloroindole and tetrahydropyridine fragments. Compare to 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (XLogP3: 1.8).[16] |

Predicted Spectroscopic Profile

Spectroscopy provides the empirical "fingerprint" of a molecule. The following are predicted data based on the analysis of its constituent fragments.

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~11.2 ppm (s, 1H): Indole N-H proton.

-

δ ~7.6-7.8 ppm (d, 2H): Aromatic protons on the indole ring (H4 and H7). The H7 proton will likely be a singlet or narrow doublet.

-

δ ~7.1-7.2 ppm (dd, 1H): Aromatic proton H5 of the indole ring.

-

δ ~6.5 ppm (s, 1H): Proton at the 2-position of the indole ring.

-

δ ~6.2 ppm (br s, 1H): Vinylic proton on the tetrahydropyridine ring.

-

δ ~3.5-4.0 ppm (m, 2H): Methylene protons adjacent to the nitrogen in the tetrahydropyridine ring.

-

δ ~2.5-3.0 ppm (m, 4H): Remaining methylene protons in the tetrahydropyridine ring.

-

Note: The tetrahydropyridine N-H proton may be broad and exchangeable, potentially not observed or appearing over a wide range.

¹³C NMR (100 MHz, DMSO-d₆):

-

~136 ppm: C7a of the indole.

-

~128 ppm: C6 (carbon bearing chlorine).

-

~125-135 ppm: Quaternary carbons of the double bond.

-

~122 ppm: C2 of the indole.

-

~120-122 ppm: Aromatic CH carbons (C4, C5, C7).

-

~112 ppm: C3a of the indole.

-

~110 ppm: C3 of the indole.

-

~40-50 ppm: Aliphatic CH₂ carbons of the tetrahydropyridine ring.

Mass Spectrometry (EI):

-

m/z (M⁺): 232 and 234 in an approximate 3:1 ratio, which is the characteristic isotopic signature for a compound containing one chlorine atom.

-

Key Fragments: Loss of Cl (m/z ~197), fragments corresponding to the indole moiety (m/z ~116, 89), and the tetrahydropyridine ring.

Infrared (IR) Spectroscopy (KBr Pellet):

-

~3400 cm⁻¹: N-H stretching (indole).

-

~3300 cm⁻¹: N-H stretching (secondary amine).

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2800 cm⁻¹: Aliphatic C-H stretching.

-

~1600-1450 cm⁻¹: C=C stretching (aromatic and vinylic).

-

~800-850 cm⁻¹: C-Cl stretching.

Reactivity, Stability, and Potential Biological Significance

Chemical Reactivity

-

Indole Ring: The indole nucleus is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position.[14] However, since C3 is already substituted, reactions would likely occur on the nitrogen or, under forcing conditions, on the benzene ring. The N-H is weakly acidic and can be deprotonated with a strong base for N-alkylation or acylation.[14]

-

Tetrahydropyridine Ring: The double bond is reactive towards electrophilic addition (e.g., hydrogenation to form the corresponding piperidine, halogenation). The secondary amine is nucleophilic and basic, readily forming salts with acids or undergoing alkylation/acylation.

Stability and Storage

The compound is expected to be a stable solid under standard laboratory conditions.[14] However, like many indole derivatives, it may be sensitive to strong light and oxidizing agents over long periods. It should be stored in a cool, dark, and dry place.[17]

Potential Biological and Pharmacological Relevance

While no specific biological data exists for this exact molecule, its structural motifs are present in many pharmacologically active compounds.

-

Serotonergic Activity: The indole core is central to the neurotransmitter serotonin. Many 3-substituted indoles interact with serotonin receptors and are used as antidepressants, antimigraine agents (triptans), and antipsychotics.[2][10]

-

Neuroprotective/Neurotoxic Effects: The tetrahydropyridine ring is famously associated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that induces Parkinson's-like symptoms.[18] This highlights the potential for this class of compounds to interact with dopaminergic systems, for better or worse.

-

Antimicrobial and Anticancer Activity: Substituted indoles have been widely investigated for their potential as antibacterial, antifungal, and anticancer agents.[2][5][6] The chloro-substitution can enhance lipophilicity and membrane permeability, potentially improving antimicrobial efficacy.[14]

Given these precedents, this compound represents a compelling target for screening in neuroscience, oncology, and infectious disease research programs.

References

- Nikoofar, K., Kadivar, D., & Samaneh. (n.d.). Pharmacological properties of some 3-substituted indole derivatives, a concise overview.

- Versatility in pharmacological actions of 3-substituted indoles. (2019). International Journal of Chemical Studies.

- Synthesis and Studies on Some Pharmacologically Active Sulpha/Substituted Indoles. (2016). Research and Reviews.

-

Fischer inodole synthesis with cyclic ketones. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Pharmacologically activity 2-phenyl sulpha/substituted Indoles. (2010). International Journal of Engineering Science and Technology. Retrieved from [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Retrieved from [Link]

-

Fischer indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

6-Chloroindole. (n.d.). NIST WebBook. Retrieved from [Link]

-

tert-Butyl 4-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Fischer Indole Synthesis. (2021). YouTube. Retrieved from [Link]

-

6-Chloroindole. (n.d.). NIST WebBook. Retrieved from [Link]

-

Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. J. Clinical Medical Reviews and Reports, 5(1). Retrieved from [Link]

-

1,2,3,6-Tetrahydropyridine. (n.d.). PubChem. Retrieved from [Link]

-

1,2,3,6-Tetrahydropyridine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

6-Chloroindole. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

A multicomponent tetrazolo indole synthesis. (n.d.). PMC - NIH. Retrieved from [Link]

-

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). PMC. Retrieved from [Link]

-

3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole. (n.d.). PubChem. Retrieved from [Link]

- Tetrahydropyridinyl indole derivatives and their salts for use in a method for therapeutic treatment of the human or animal body and pharmaceutical compositions containing them. (n.d.). Google Patents.

-

Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. (2003). PubMed. Retrieved from [Link]

Sources

- 1. 6-CHLORO-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE | 180160-77-4 [m.chemicalbook.com]

- 2. chemijournal.com [chemijournal.com]

- 3. A multicomponent tetrazolo indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Pharmacological properties of some 3-substituted indole derivatives, a concise overview - Europub [europub.co.uk]

- 6. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. m.youtube.com [m.youtube.com]

- 11. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 12. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 6-氯吲哚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 16. 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole | C13H14N2 | CID 2761023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. goldbio.com [goldbio.com]

- 18. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the 5-HT6 Receptor Binding Affinity of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

A Senior Application Scientist's Perspective on Experimental Design and Data Interpretation

Introduction: The Significance of the 5-HT6 Receptor and the Indole Scaffold

The serotonin 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a compelling target for the treatment of cognitive deficits associated with neuropsychiatric and neurodegenerative disorders such as Alzheimer's disease and schizophrenia.[1][2] Its unique localization in brain regions critical for learning and memory, including the hippocampus and prefrontal cortex, underscores its therapeutic potential.[2] The 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold has been identified as a privileged chemical structure for designing potent 5-HT6 receptor ligands. This guide provides a comprehensive technical overview of the methodologies required to determine the binding affinity and functional activity of a specific derivative, 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, at the human 5-HT6 receptor.

This guide will delve into the essential experimental protocols, the underlying scientific principles, and the critical considerations for obtaining robust and reproducible data.

The 5-HT6 Receptor Signaling Cascade: A Multifaceted System

The 5-HT6 receptor canonically couples to the Gs alpha subunit of the heterotrimeric G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. However, the signaling pathways of the 5-HT6 receptor are more complex, with evidence for coupling to other signaling cascades, including the mTOR, Cdk5, and Fyn kinase pathways. A thorough understanding of these pathways is crucial for designing comprehensive functional assays and interpreting the pharmacological profile of a test compound.

Caption: Canonical and non-canonical signaling pathways of the 5-HT6 receptor.

Determining Binding Affinity: A Step-by-Step Radioligand Binding Assay Protocol

A radioligand binding assay is the gold standard for determining the affinity of a test compound for its receptor. This competitive binding assay measures the ability of the unlabeled test compound (competitor) to displace a radiolabeled ligand with known high affinity for the receptor.

Experimental Workflow

Caption: Workflow for a 5-HT6 receptor radioligand binding assay.

Detailed Protocol

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing the human 5-HT6 receptor.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

-

A fixed concentration of a suitable radioligand, such as [3H]LSD (lysergic acid diethylamide), typically at a concentration close to its Kd value for the 5-HT6 receptor.

-

Increasing concentrations of the unlabeled test compound, this compound. A wide concentration range (e.g., 10^-11 M to 10^-5 M) should be used to generate a complete competition curve.

-

For determining non-specific binding, use a high concentration of a known 5-HT6 receptor antagonist (e.g., methiothepin at 10 µM).

-

For determining total binding, add only the assay buffer and radioligand.

-

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 60 minutes). Gentle agitation can be applied.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Scintillation Counting:

-

Dry the filter mats and place them in scintillation vials with a suitable scintillation cocktail.

-

Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Parameter | Description | Typical Value/Method |

| Receptor Source | Membranes from HEK293 cells expressing h5-HT6R | Commercially available or in-house generation |

| Radioligand | [3H]LSD | ~1-2 nM (at or near its Kd) |

| Non-specific Binding | 10 µM Methiothepin | A structurally unrelated high-affinity ligand |

| Incubation Time | 60 minutes | Determined by kinetic experiments |

| Incubation Temperature | 37°C | To mimic physiological conditions |

| Data Analysis | Non-linear regression (sigmoidal dose-response) | GraphPad Prism or similar software |

Assessing Functional Activity: The cAMP Functional Assay

To determine whether this compound acts as an agonist, antagonist, or inverse agonist at the 5-HT6 receptor, a functional assay measuring the downstream signaling effects is essential. Given the canonical Gs-cAMP pathway, a cAMP accumulation assay is the most direct and widely used method.

Experimental Workflow

Caption: Workflow for a 5-HT6 receptor cAMP functional assay.

Detailed Protocol

-

Cell Seeding:

-

Seed HEK293 cells stably expressing the human 5-HT6 receptor into a 96-well cell culture plate and grow them to near confluency.

-

-

Compound Addition:

-

Wash the cells with serum-free media.

-

Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent the degradation of cAMP.

-

For agonist mode: Add increasing concentrations of this compound.

-

For antagonist mode: Pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of a known 5-HT6 receptor agonist (e.g., serotonin) at its EC80 concentration.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for cAMP accumulation.

-

-

Cell Lysis:

-

Lyse the cells using the lysis buffer provided with the cAMP detection kit.

-

-

cAMP Detection:

-

Measure the intracellular cAMP levels using a commercially available kit. Homogeneous Time-Resolved Fluorescence (HTRF) and Enzyme-Linked Immunosorbent Assay (ELISA) are common, highly sensitive methods. These assays are typically based on the competition between cellular cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

-

-

Data Analysis:

-

For agonist mode: Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).

-

For antagonist mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC50.

-

| Parameter | Description | Typical Conditions |

| Cell Line | HEK293 cells stably expressing h5-HT6R | Ensure high and stable receptor expression |

| Phosphodiesterase Inhibitor | IBMX (e.g., 0.5 mM) | To prevent cAMP degradation |

| Reference Agonist | Serotonin (5-HT) | For antagonist mode determination |

| Detection Method | HTRF, ELISA, or LANCE | High-throughput and sensitive formats |

| Data Analysis | Non-linear regression | To determine EC50/IC50 and Emax |

Conclusion: A Pathway to Characterizing a Novel 5-HT6 Receptor Ligand

This guide has outlined the essential theoretical framework and practical methodologies for determining the binding affinity and functional profile of this compound at the 5-HT6 receptor. The strong potency of the closely related analog, 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, provides a solid rationale for expecting high affinity and potential agonist activity from the target compound.[3][4]

By meticulously following the detailed protocols for radioligand binding and cAMP functional assays, researchers can generate high-quality, reproducible data. This will not only elucidate the pharmacological properties of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold as a promising class of 5-HT6 receptor modulators for the development of novel therapeutics for cognitive disorders.

References

-

Mattsson, C., Sonesson, C., & Waters, N. (2005). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(19), 4256-4260. [Link]

-

Branchek, T. A., & Blackburn, T. P. (2000). 5-HT6 receptors as emerging targets for drug discovery. Annual Review of Pharmacology and Toxicology, 40, 319-334. [Link]

-

ResearchGate. (n.d.). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as Novel 5-HT6 Receptor Agonists. [Link]

-

Wikipedia. (n.d.). 5-HT6 receptor. [Link]

-

Wesołowska, A. (2012). 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms. British Journal of Pharmacology, 165(5), 1450-1464. [Link]

Sources

- 1. 5-ht6 receptors as emerging targets for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT6 receptor - Wikipedia [en.wikipedia.org]

- 3. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure-Activity Relationship of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole and its Analogs

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for the 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational SAR principles with detailed experimental methodologies, offering a robust framework for the rational design of novel ligands targeting primarily the serotonin 5-HT6 receptor.

Introduction: The Indole-Tetrahydropyridine Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] When coupled with a tetrahydropyridine moiety at the 3-position, it creates a versatile pharmacophore that has shown significant activity at various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors. The compound class, exemplified by halogenated derivatives, has been a focal point for developing selective agonists and antagonists for the 5-HT6 receptor, a target implicated in cognitive function, learning, and memory. This guide will dissect the key structural features of the this compound core, providing insights into how molecular modifications influence biological activity.

Core Chemical Structure and Pharmacophore

The fundamental structure consists of three key moieties: the indole core, the tetrahydropyridine ring, and the chloro-substituent. Understanding the contribution of each is paramount to rational drug design.

Caption: Core pharmacophore of this compound.

Structure-Activity Relationship (SAR) Analysis

While direct and extensive SAR data for the 6-chloro isomer is limited in publicly accessible literature, a comprehensive study on the closely related 5-chloro-2-methyl analog provides a robust foundation for understanding the SAR of this scaffold.[2] We will analyze the SAR by deconstructing the molecule into its three principal components.

The Indole Core

The indole core serves as the primary anchor for receptor interaction. Modifications at the N(1), C2, and C5/C6 positions have profound effects on both affinity and functional activity.

-

N(1)-Position: An unsubstituted indole N(1)-H is crucial for potent agonist activity at the 5-HT6 receptor. This suggests the N-H group may act as a hydrogen bond donor in the receptor's binding pocket. Introduction of a bulky group, such as a benzenesulfonyl moiety, can dramatically switch the compound's functional profile from a full agonist to an antagonist. This highlights the steric sensitivity around the N(1) position.

-

C2-Position: The presence of a small alkyl group, specifically a methyl group, at the C2 position is beneficial for agonist properties. This substituent may engage in favorable hydrophobic interactions within the binding site or induce a conformational preference that is optimal for receptor activation.

-

C5/C6-Position Halogenation: Halogen substitution on the benzene ring of the indole is a critical determinant of high affinity and efficacy. Studies on the 5-chloro analog demonstrate its potency.[2] While direct comparative data for the 6-chloro isomer is scarce, general principles of medicinal chemistry suggest this positional change will modulate the electronic properties and lipophilicity of the molecule. The electron-withdrawing nature of chlorine at either position influences the acidity of the indole N-H and the overall electron density of the ring system, which can fine-tune binding interactions. A detailed physicochemical comparison is warranted to understand the impact of this isomeric shift (see Table 2).

The Tetrahydropyridine Moiety

The 3-(1,2,3,6-tetrahydropyridin-4-yl) group is a common bioisostere for a protonated amine, which is a key feature for interaction with aminergic GPCRs.

-

Nitrogen Atom: The basic nitrogen in the tetrahydropyridine ring is expected to be protonated at physiological pH. This positively charged center likely forms a crucial ionic interaction with an acidic residue (e.g., aspartate) in the transmembrane domain of the 5-HT6 receptor, a canonical interaction for many aminergic ligands.

-

N-Substitution: The nitrogen of the tetrahydropyridine ring is a key point for modification to explore SAR and modulate pharmacokinetic properties. Alkylation or acylation at this position can alter the compound's basicity, lipophilicity, and potential for additional receptor interactions.

The Role of the Chlorine Substituent

The introduction of a chlorine atom into a lead molecule is a common strategy in drug discovery to enhance biological activity. Halogen atoms can influence a molecule's properties in several ways:

-

Increased Lipophilicity: Chlorine substitution generally increases the lipophilicity of a molecule, which can enhance membrane permeability and access to the central nervous system (CNS), a desirable feature for a 5-HT6 receptor ligand.

-

Modulation of Metabolism: Halogenation can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the compound.

-

Enhanced Binding Affinity: The chlorine atom can participate in specific halogen bonding interactions with the protein target or occupy a hydrophobic pocket, leading to increased binding affinity.

The precise positioning of the chlorine (C5 vs. C6) can subtly alter the molecule's electrostatic potential and dipole moment, potentially leading to differences in binding orientation and affinity.

Quantitative SAR Data

The following table summarizes the in vitro activity of a key analog, providing a quantitative benchmark for the scaffold's potential.

| Compound | Target | Assay Type | Ki (nM) | EC50 (nM) | Functional Activity | Reference |

| 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | 5-HT6 | 3H-LSD Binding | 7.4 | - | - | [2] |

| 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | 5-HT6 | cAMP Production | - | 1.0 | Full Agonist | [2] |

Physicochemical Properties Comparison

The position of the chlorine atom influences key physicochemical properties that affect a compound's drug-like characteristics.

| Property | 5-chloro-indole analog | 6-chloro-indole analog (Predicted) | Implication |

| cLogP | 2.69 | ~2.7 | Both isomers are predicted to have good lipophilicity for CNS penetration.[3] |

| Topological Polar Surface Area (TPSA) | 27.8 Ų | 27.8 Ų | Identical TPSA suggests similar passive transport properties across membranes. |

| pKa (Indole N-H) | Predicted ~17 | Predicted ~17 | Minimal change expected in N-H acidity. |

| pKa (Tetrahydropyridine N) | Predicted ~9-10 | Predicted ~9-10 | Both are expected to be protonated at physiological pH. |

| Molecular Dipole Moment | Varies | Varies | Positional change will alter the dipole moment, potentially affecting solubility and receptor interaction. |

Experimental Protocols

To experimentally validate the SAR of this scaffold, two primary assays are essential: a radioligand binding assay to determine affinity and a functional assay to measure efficacy.

Protocol: 5-HT6 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of test compounds for the 5-HT6 receptor.

Objective: To measure the displacement of a radiolabeled ligand from the 5-HT6 receptor by the test compound.

Materials:

-

HEK-293 cells stably expressing the human 5-HT6 receptor.

-

Cell membrane preparation from the above cells.

-

Radioligand: [3H]-LSD (Lysergic acid diethylamide).

-

Non-specific binding control: Methiothepin (5 µM).

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

96-well microtiter plates.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail.

-

MicroBeta scintillation counter.